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Compound of Interest

Compound Name:
Propyl 2-amino-4,5-

dimethylthiophene-3-carboxylate

CAS No.: 901555-98-4

Cat. No.: B2421651

Get Quote

Publish Comparison Guide[1]
Executive Summary & Chemical Identity
CAS 901555-98-4 corresponds to Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a

substituted thiophene ester synthesized via the Gewald reaction.[1] This compound serves as a

critical intermediate in the synthesis of pharmacologically active heterocyclic compounds,

including potential anti-inflammatory and antimicrobial agents.

Accurate mass spectrometry characterization is essential for monitoring reaction progress

(esterification/transesterification) and purity profiling. This guide compares the propyl ester with

its common analog, the Ethyl ester (CAS 4815-24-1), highlighting the diagnostic mass shifts

that allow for unambiguous identification.[2]
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Property Target Compound Comparative Analog

Chemical Name

Propyl 2-amino-4,5-

dimethylthiophene-3-

carboxylate

Ethyl 2-amino-4,5-

dimethylthiophene-3-

carboxylate

CAS Number 901555-98-4 4815-24-1

Formula C₁₀H₁₅NO₂S C₉H₁₃NO₂S

Monoisotopic Mass 213.0823 Da 199.0667 Da

[M+H]⁺ Precursor m/z 214.09 m/z 200.07

Experimental Protocol (LC-MS/MS)
To replicate the fragmentation data described below, the following standardized protocol is

recommended. This setup ensures optimal ionization and reproducible fragmentation.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (The propyl ester is more lipophilic and will elute

later than the ethyl ester).

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Capillary Voltage: 3.5 kV.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the

primary ester cleavage and secondary ring fragmentation.
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Fragmentation Analysis & Mechanism
The fragmentation of CAS 901555-98-4 follows a distinct pathway governed by the stability of

the thiophene core and the lability of the ester group.[1]

Primary Pathway: Ester Cleavage
Upon collisional activation, the protonated precursor [M+H]⁺ (m/z 214) undergoes a

characteristic loss of the alkoxy group. For propyl esters, this typically occurs via two competing

mechanisms:

McLafferty-like Rearrangement: Transfer of a

-hydrogen from the propyl chain to the carbonyl oxygen, leading to the neutral loss of
propene (42 Da).

Transition:

[1]

Product: 2-amino-4,5-dimethylthiophene-3-carboxylic acid (protonated).[1]

Inductive Cleavage: Direct loss of the propoxy radical or propanol molecule (less common in

even-electron ESI but possible as a neutral loss of propanol (60 Da) to form an acylium ion).

Transition:

[1]

Secondary Pathway: Decarboxylation & Core
Fragmentation
The resulting acid ion (m/z 172) or acylium ion (m/z 154) further fragments:

Water Loss: The acid ion (m/z 172) loses water (-18 Da) to form the acylium ion m/z 154.

Decarbonylation: The acylium ion loses carbon monoxide (CO, -28 Da) to generate the

stable thienyl carbocation at m/z 126.[2]
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Diagnostic Transitions Table
Precursor Ion
(m/z)

Product Ion
(m/z)

Neutral Loss
Proposed
Identity

CE (eV)

214.1 172.1 -42 Da (Propene)
Carboxylic Acid

Core
15

214.1 154.1
-60 Da

(Propanol)
Acylium Ion 25

172.1 154.1 -18 Da (H₂O)
Dehydration

Product
25

154.1 126.1 -28 Da (CO) Thienyl Core 35

Visualization of Fragmentation Pathway
The following diagram illustrates the mechanistic pathway from the precursor ion to the stable

core fragments.

Precursor [M+H]+
m/z 214

(Propyl Ester)

Fragment [M+H-C3H6]+
m/z 172

(Carboxylic Acid)

 Loss of Propene
 (-42 Da)

Acylium Ion [M+H-C3H7OH]+
m/z 154

 Loss of Propanol
 (-60 Da)

 -H2O (-18 Da)

Thienyl Core [M+H-C3H7OH-CO]+
m/z 126

 -CO (-28 Da)
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Click to download full resolution via product page

Caption: ESI+ fragmentation pathway of Propyl 2-amino-4,5-dimethylthiophene-3-
carboxylate showing primary ester cleavage.

Comparative Analysis: Propyl vs. Ethyl Ester
In drug development, switching ester groups (e.g., Ethyl to Propyl) is a common strategy to

modulate lipophilicity.[2] Distinguishing these two requires analyzing the specific mass shifts.

Key Differentiators
Precursor Shift: The Propyl ester (214) is +14 Da heavier than the Ethyl ester (200),

corresponding to the extra methylene (-CH₂-) group.

Common Fragment Ion: Both compounds collapse to the same carboxylic acid core at m/z

172 and acylium ion at m/z 154.

Propyl:

(Loss of 42)[2]

Ethyl:[1][3][4]

(Loss of 28)

Conclusion: The presence of m/z 172 in both spectra confirms the identical thiophene

core, while the precursor mass confirms the ester identity.[2]

Feature
Propyl Ester (CAS 901555-
98-4)

Ethyl Ester (CAS 4815-24-
1)

Precursor [M+H]⁺ 214 200

Primary Neutral Loss -42 (Propene) -28 (Ethylene)

Core Fragment 1 m/z 172 m/z 172

Core Fragment 2 m/z 126 m/z 126

Retention Time Later (More Lipophilic) Earlier (Less Lipophilic)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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